2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position, a piperazine ring linked to a 2,4-dimethylthiazole moiety at the 4-position, and methyl groups at the 5- and 6-positions. The cyclopropyl group may enhance metabolic stability, while the thiazole and piperazine moieties could contribute to solubility and target binding .
Properties
IUPAC Name |
5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5S/c1-12-13(2)21-18(16-5-6-16)22-19(12)24-9-7-23(8-10-24)11-17-14(3)20-15(4)25-17/h16H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMPDUEWYHXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=C(N=C(S3)C)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Below is an analysis of structurally related pyrimidine and heterocyclic compounds, focusing on substitutions and their implications:
Functional Group Analysis
Cyclopropyl vs.
Thiazole-Piperazine vs. Pyrazolo-Triazolo Systems : The thiazole-piperazine moiety introduces sulfur-based polarity, which could enhance solubility relative to nitrogen-rich fused systems (e.g., triazolo-pyrimidines in ). However, fused systems may offer stronger π-π stacking interactions for target binding .
Hypothetical Activity Comparison
- Kinase Inhibition : The target compound’s thiazole-piperazine motif resembles kinase inhibitors (e.g., imatinib analogs), whereas pyrazolo-pyrimidines in are more commonly associated with purine receptor targeting .
Research Findings and Limitations
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